molecular formula C20H17N7O3 B2380545 (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1319161-98-2

(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2380545
CAS No.: 1319161-98-2
M. Wt: 403.402
InChI Key: GOSGBAQTYXVDQO-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A 1H-pyrazole core substituted with a 3-methoxyphenyl group at position 2.
  • An azetidine ring linked to a 1,2,4-oxadiazole moiety bearing a pyrazin-2-yl substituent.
  • A methanone bridge connecting the pyrazole and azetidine-oxadiazole systems.

Properties

CAS No.

1319161-98-2

Molecular Formula

C20H17N7O3

Molecular Weight

403.402

IUPAC Name

[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone

InChI

InChI=1S/C20H17N7O3/c1-29-14-4-2-3-12(7-14)15-8-16(25-24-15)20(28)27-10-13(11-27)19-23-18(26-30-19)17-9-21-5-6-22-17/h2-9,13H,10-11H2,1H3,(H,24,25)

InChI Key

GOSGBAQTYXVDQO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CN=C5

solubility

not available

Origin of Product

United States

Biological Activity

The compound (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a pyrazole ring with a 1,2,4-oxadiazole moiety. Such structural characteristics are known to enhance biological activity through various mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown significant cytotoxicity against various cancer cell lines. Below is a summary of findings related to its anticancer activity:

Compound Cell Line IC50 (µM) Reference
Compound AMCF7 (Breast cancer)3.79
Compound BSF-268 (Brain cancer)12.50
Compound CNCI-H460 (Lung cancer)42.30

These results indicate that the compound may possess similar or enhanced cytotoxic effects compared to other known pyrazole derivatives.

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. In vitro studies reveal that it exhibits antibacterial and antifungal activities against a range of pathogens:

Pathogen Activity Type MIC (µg/mL) Reference
E. coli ATCC 35218Antibacterial32
S. aureus ATCC 6538Antibacterial16
C. albicans ATCC 14053Antifungal64

These findings suggest that the compound could serve as a potential antimicrobial agent against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, studies have shown that certain pyrazole-based compounds can significantly reduce levels of TNF-alpha and IL-6 in cellular models, indicating their utility in treating inflammatory conditions.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of compounds related to this one:

  • Study on Cancer Cell Lines : A comprehensive study evaluated various pyrazole derivatives against different cancer cell lines, revealing significant cytotoxicity and apoptosis induction in treated cells.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of trifluoromethyl-substituted pyrazoles, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Inflammation Model : A model evaluating anti-inflammatory potential showed that specific derivatives significantly reduced edema in animal models, supporting their therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Pyrazole-Oxadiazole Hybrids
  • Compound A: 3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl-methanone (CAS: N/A) Features a pyrazoline core instead of pyrazole, with a pyridyl substituent rather than pyrazine-oxadiazole. Demonstrated antifungal activity against Candida albicans .
  • Compound B: Methanone, [4,5-dihydro-5-(3-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (CAS: 121306-63-6) Lacks the oxadiazole-azetidine system but shares the methoxyphenyl-pyrazole scaffold. Structural simplicity may reduce metabolic stability compared to the target compound .
Azetidine-Containing Derivatives
  • Compound C: 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-ethanone Contains a dihydropyrazole and azetidine precursor but lacks oxadiazole and pyrazine groups. Reported antibacterial activity against Staphylococcus aureus .
Oxadiazole-Pyrazine Systems
  • Compound D: Bis(3’-ethoxycarbonyl-5’-methyl-1’H-pyrazolyl) methane (CAS: N/A) Features pyrazole-oxadiazole hybrids but without azetidine or methoxyphenyl groups. Used as ligands in organotin complexes with antifungal properties .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound C
Molecular Weight ~460 g/mol (estimated) 379.8 g/mol 356.8 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) 3.1 2.8
Hydrogen Bond Acceptors 8 5 4
Key Functional Groups Pyrazole, Oxadiazole, Pyrazine Pyrazoline, Pyridine Dihydropyrazole

The target compound’s higher hydrogen bond acceptor count and pyrazine-oxadiazole system may enhance solubility and target binding compared to simpler analogues .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

The synthesis involves coupling a pyrazole moiety (3-(3-methoxyphenyl)-1H-pyrazole) with an azetidine ring substituted with a pyrazine-oxadiazole group. Key challenges include:

  • Regioselectivity : Ensuring proper substitution on the azetidine and pyrazole rings requires precise temperature control (e.g., reflux conditions) and solvent selection (e.g., ethanol or THF) to minimize side reactions .
  • Coupling Reactions : Acid chlorides or coupling agents like EDCI/HOBt are used to form the methanone bridge between the azetidine and pyrazole .
  • Purity Optimization : Column chromatography and recrystallization are critical for isolating the final product with >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns, particularly the methoxy group on the phenyl ring and the pyrazine-oxadiazole linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles, especially for the azetidine ring .

Q. What are the primary structural features influencing its potential pharmacological activity?

  • The pyrazole ring provides a rigid scaffold for target binding, while the 3-methoxyphenyl group enhances lipophilicity and membrane permeability .
  • The pyrazine-oxadiazole-azetidine moiety introduces hydrogen-bonding and π-π stacking capabilities, critical for interactions with biological targets like kinases or GPCRs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) enhance coupling efficiency .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) may accelerate azetidine functionalization, but require inert atmospheres to prevent oxidation .
  • Temperature Gradients : Multi-step reactions often require gradual heating (e.g., 0°C to 80°C) to control exothermic intermediates .

Q. What strategies resolve contradictions in biological activity data across similar analogs?

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution of the methoxyphenyl group (e.g., replacing -OCH₃ with -CF₃) can clarify its role in potency .
  • Docking Simulations : Molecular dynamics (MD) simulations using software like AutoDock Vina help predict binding affinities to targets like COX-2 or EGFR .
  • Meta-Analysis of Literature : Cross-referencing data from compounds with shared motifs (e.g., pyrazine-oxadiazole) identifies trends in bioactivity .

Q. How does the compound’s stability under physiological conditions impact its preclinical evaluation?

  • pH Stability : Testing in buffers (pH 1–10) reveals degradation hotspots (e.g., hydrolysis of the oxadiazole ring at acidic pH) .
  • Metabolic Profiling : Liver microsome assays identify major metabolites (e.g., demethylation of the methoxy group) using LC-MS/MS .
  • Thermal Stability : Differential scanning calorimetry (DSC) assesses decomposition temperatures (>200°C indicates suitability for long-term storage) .

Q. What computational methods validate the compound’s interaction with proposed biological targets?

  • Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to predict reactivity sites .
  • Pharmacophore Modeling : Matches the compound’s functional groups (e.g., pyrazole’s N-H) with known active sites in targets like 5-lipoxygenase .
  • Free Energy Perturbation (FEP) : Quantifies binding energy changes upon minor structural modifications (e.g., replacing pyrazine with pyridine) .

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